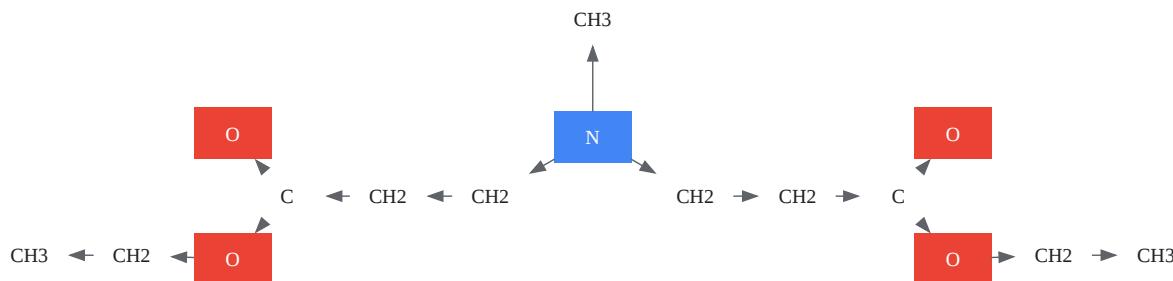


An In-depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N,N-Di-(beta-carboethoxyethyl)methylamine</i>
Cat. No.:	B1582114


[Get Quote](#)

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **N,N-Di-(beta-carboethoxyethyl)methylamine**, a tertiary amine with significant potential in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in related fields who require a detailed understanding of this compound.

Introduction and Chemical Identity

N,N-Di-(beta-carboethoxyethyl)methylamine, also known by its IUPAC name diethyl 3,3'-(methylazanediyl)dipropionate, is a diester and a tertiary amine. Its chemical structure features a central methylamino group to which two carboethoxyethyl chains are attached. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can serve as a building block for various active pharmaceutical ingredients.

The chemical identity of this compound is well-established with the CAS number 6315-60-2. Its molecular formula is $C_{11}H_{21}NO_4$, and it has a molecular weight of 231.29 g/mol.

[Click to download full resolution via product page](#)

Caption: Chemical structure of **N,N-Di-(beta-carboethoxyethyl)methylamine**.

Physicochemical Properties

The physical properties of **N,N-Di-(beta-carboethoxyethyl)methylamine** are summarized in the table below. It is important to note that some of these values are estimates and should be used with this consideration in mind. The compound is typically a colorless to light yellow liquid at room temperature.[1]

Property	Value	Source
Molecular Formula	C ₁₁ H ₂₁ NO ₄	
Molecular Weight	231.29 g/mol	
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	373.37 °C (rough estimate)	[1]
Density	1.0172 g/cm ³	[1]
Refractive Index	1.4421 (estimate)	[1]
pKa	7.91 ± 0.50 (Predicted)	
XLogP3-AA	0.6	[2]
Topological Polar Surface Area	55.8 Å ²	
Rotatable Bond Count	10	
Hydrogen Bond Acceptor Count	5	

Spectroscopic Characterization

Detailed experimental spectra for **N,N-Di-(beta-carboethoxyethyl)methylamine** are not widely available in the public domain. However, based on its chemical structure, the expected spectroscopic features can be predicted.

¹H NMR Spectroscopy (Predicted)

A ¹H NMR spectrum would be expected to show the following signals:

- A singlet for the N-CH₃ protons.
- Two triplets for the -N-CH₂- protons.
- Two triplets for the -CH₂-C(=O) protons.
- A quartet for the -O-CH₂- protons of the ethyl ester group.

- A triplet for the $-\text{CH}_3$ protons of the ethyl ester group.

For comparison, the ^1H NMR spectrum of a similar compound, Diethyl 3,3'-Iminodipropionate, shows characteristic peaks that can provide insight into the expected chemical shifts.[\[3\]](#)

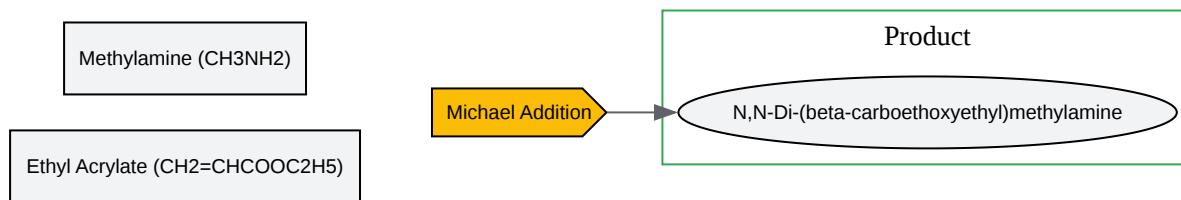
^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum is expected to display distinct signals for each unique carbon environment:

- A signal for the $\text{N}-\text{CH}_3$ carbon.
- Signals for the two pairs of methylene ($-\text{CH}_2-$) carbons in the ethyl chains attached to the nitrogen.
- A signal for the carbonyl ($-\text{C=O}$) carbon.
- Signals for the methylene ($-\text{O}-\text{CH}_2-$) and methyl ($-\text{CH}_3$) carbons of the ethyl ester groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **N,N-Di-(beta-carboethoxyethyl)methylamine** would be characterized by the following absorption bands:


- Strong C=O stretching vibration from the ester functional groups, typically in the range of $1735\text{-}1750\text{ cm}^{-1}$.
- C-O stretching vibrations from the ester groups.
- C-N stretching vibrations.
- C-H stretching and bending vibrations from the methyl and methylene groups.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak $[\text{M}]^+$ would be expected at m/z 231. Fragmentation patterns would likely involve the loss of the ethoxy group ($-\text{OC}_2\text{H}_5$), the carboethoxy group ($-\text{COOC}_2\text{H}_5$), and cleavage of the C-N bonds.

Synthesis Methodology

The primary and most efficient method for the synthesis of **N,N-Di-(beta-carboethoxyethyl)methylamine** is the Michael addition of methylamine to ethyl acrylate.^{[4][5]} This reaction is a conjugate addition of a nucleophile (methylamine) to an α,β -unsaturated carbonyl compound (ethyl acrylate).

[Click to download full resolution via product page](#)

Caption: Synthesis of **N,N-Di-(beta-carboethoxyethyl)methylamine** via Michael Addition.

Experimental Protocol: Michael Addition

The following is a generalized, self-validating protocol for the synthesis of **N,N-Di-(beta-carboethoxyethyl)methylamine**.

Materials:

- Methylamine (solution in a suitable solvent, e.g., THF or water)
- Ethyl acrylate
- A suitable solvent (e.g., ethanol, methanol, or solvent-free)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Condenser (if heating is required)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methylamine in the chosen solvent. If performing the reaction neat, add the methylamine solution directly to the flask.
- Addition of Ethyl Acrylate: Slowly add ethyl acrylate to the stirred methylamine solution. The molar ratio should be at least 2:1 of ethyl acrylate to methylamine to ensure the formation of the di-substituted product. The addition is often exothermic, so it may be necessary to cool the reaction mixture in an ice bath to control the temperature.
- Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). In some cases, gentle heating may be required to drive the reaction to completion. Microwave irradiation has also been shown to significantly decrease reaction times and improve yields for similar Michael additions.[\[6\]](#)
- Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure **N,N-Di-(beta-carboethoxyethyl)methylamine**.

Causality Behind Experimental Choices:

- Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol can facilitate the proton transfer steps in the Michael addition mechanism. However, solvent-free conditions are often preferred for their environmental benefits and can lead to higher reaction rates.[\[5\]](#)
- Stoichiometry: A molar excess of ethyl acrylate is used to favor the formation of the desired N,N-disubstituted product over the mono-adduct.
- Temperature Control: The initial cooling is crucial to manage the exothermicity of the reaction, preventing side reactions and ensuring safety.

Safety and Handling

N,N-Di-(beta-carboethoxyethyl)methylamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat.

While a specific safety data sheet (SDS) for this compound should always be consulted, general hazards associated with similar tertiary amines and esters include:

- Skin and eye irritation.
- Potential for respiratory tract irritation if inhaled.
- Flammability.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Applications and Future Directions

N,N-Di-(beta-carboethoxyethyl)methylamine is a versatile intermediate with applications in:

- Pharmaceutical Synthesis: As a scaffold for the synthesis of nitrogen-containing heterocyclic compounds and other complex molecules with potential biological activity.
- Polymer Chemistry: As a monomer or cross-linking agent in the production of specialty polymers.
- Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.

The presence of two ester functional groups and a tertiary amine allows for a wide range of chemical transformations, making this compound a valuable tool for synthetic chemists. Future research may focus on the development of novel catalysts to further enhance the efficiency and selectivity of its synthesis and its application in the creation of new materials and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Diethyl 3,3'-(phenethylazanediyl)dipropionate | C18H27NO4 | CID 2724140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582114#n-n-di-beta-carboethoxyethyl-methylamine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com